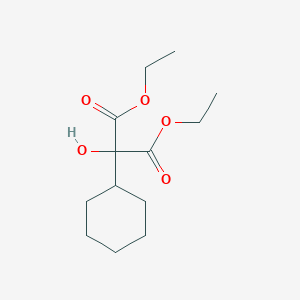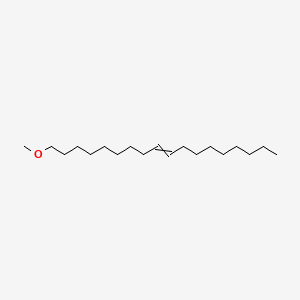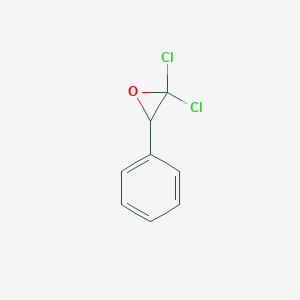![molecular formula C11H9Cl B14638873 6-Chloro-5H-benzo[7]annulene CAS No. 55665-43-5](/img/structure/B14638873.png)
6-Chloro-5H-benzo[7]annulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5H-benzo7annulene is a chemical compound that belongs to the class of benzoannulenes. These compounds are characterized by their unique ring structures, which consist of a benzene ring fused to a larger annulene ring. The presence of a chlorine atom at the 6th position of the benzoannulene ring gives this compound its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5H-benzo7annulene typically involves the chlorination of 5H-benzo7annulene. This can be achieved through various methods, including direct chlorination using chlorine gas or through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions often require a solvent like dichloromethane and may be carried out at room temperature or under reflux conditions to ensure complete chlorination.
Industrial Production Methods: Industrial production of 6-Chloro-5H-benzo7annulene may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-5H-benzo7annulene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The double bonds in the annulene ring can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom with hydroxyl or alkoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed:
Substitution Products: Hydroxylated or alkoxylated derivatives.
Oxidation Products: Carboxylated or hydroxylated derivatives.
Reduction Products: Reduced annulene derivatives with altered ring structures.
Applications De Recherche Scientifique
6-Chloro-5H-benzo7annulene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-5H-benzo7annulene and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may act as inhibitors or modulators of enzymes or receptors, affecting cellular processes and pathways. The exact mechanism depends on the specific structure and functional groups present in the derivative.
Comparaison Avec Des Composés Similaires
- 5H-benzo7annulene: The parent compound without the chlorine substitution.
- 6-Bromo-5H-benzo7annulene: A similar compound with a bromine atom instead of chlorine.
- 6-Fluoro-5H-benzo7annulene: A fluorinated analogue.
Uniqueness: 6-Chloro-5H-benzo7annulene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogues. The chlorine atom can influence the compound’s electronic distribution, making it more reactive in certain substitution and addition reactions.
Propriétés
Numéro CAS |
55665-43-5 |
|---|---|
Formule moléculaire |
C11H9Cl |
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
6-chloro-5H-benzo[7]annulene |
InChI |
InChI=1S/C11H9Cl/c12-11-7-3-6-9-4-1-2-5-10(9)8-11/h1-7H,8H2 |
Clé InChI |
HLDMKLQAPAMPJO-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


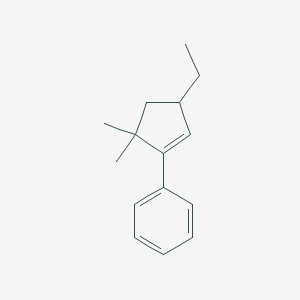
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
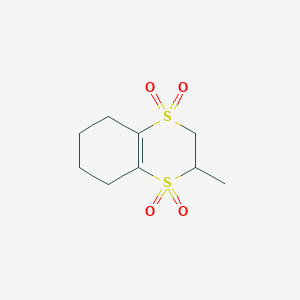
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
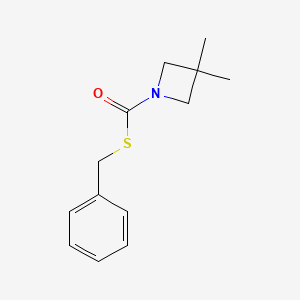

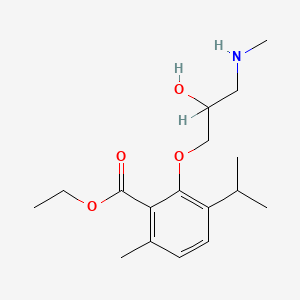
![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
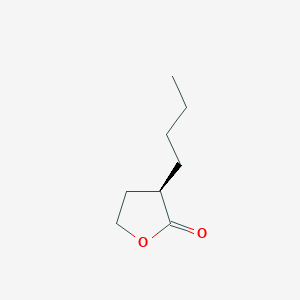
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
